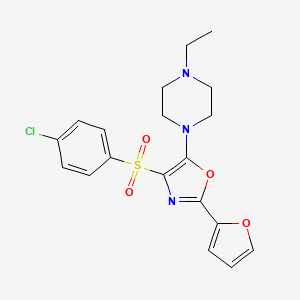
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole, with the CAS number 862794-72-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN3O4S, with a molecular weight of 421.9 g/mol. The chemical structure includes a furan ring, a piperazine moiety, and a sulfonyl group attached to a chlorophenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4S |
| Molecular Weight | 421.9 g/mol |
| CAS Number | 862794-72-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the various functional groups required for biological activity. The detailed synthetic pathway is often published in chemical literature, showcasing the transformation from simpler precursors to the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the sulfonamide group showed promising activity against various Gram-positive bacteria and fungi, including Candida albicans .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases . The binding affinity of the compound to bovine serum albumin (BSA) was assessed to understand its pharmacokinetic properties better.
Toxicity Studies
Toxicity assessments were performed using aquatic models such as Daphnia magna. The results indicated that while some derivatives exhibited moderate toxicity, they generally showed lower toxicity compared to starting materials used in their synthesis . This suggests a favorable safety profile for further development.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of oxazole derivatives were synthesized and tested for antimicrobial efficacy. The results demonstrated that specific modifications led to enhanced activity against C. albicans and various bacterial strains .
- In Silico Studies : Computational studies have been conducted to predict the mechanism of action and potential toxicity of the compound. These studies suggest that structural modifications can significantly influence biological activity .
- Pharmacological Applications : Compounds with similar structures have been explored for their potential use in treating conditions such as diabetes and cancer due to their enzyme inhibition capabilities .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-2-22-9-11-23(12-10-22)19-18(21-17(27-19)16-4-3-13-26-16)28(24,25)15-7-5-14(20)6-8-15/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLIQXJCVRWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













